REACTION_CXSMILES
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[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1>>[CH2:9]([O:8][P:1]([CH2:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1)([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]
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Name
|
|
Quantity
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6.64 g
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Type
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reactant
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Smiles
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P(OCC)(OCC)OCC
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Name
|
|
Quantity
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2.29 g
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Type
|
reactant
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Smiles
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BrCC1=CC=C(C(=O)OC)C=C1
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was purified by the silica gel column chromatography
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Name
|
|
Type
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product
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Smiles
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C(C)OP(=O)(OCC)CC1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |